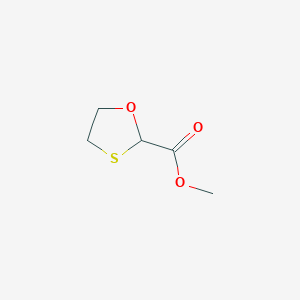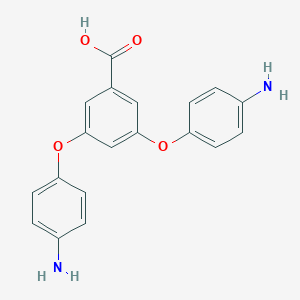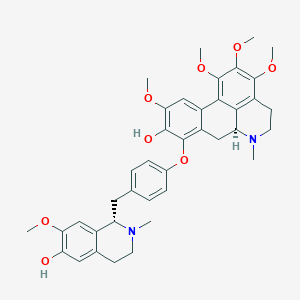
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is a quinoxaline derivative that has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in many physiological processes, including learning and memory.
Mécanisme D'action
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate acts as a selective antagonist of the NMDA receptor, binding to the receptor and preventing the activation of the receptor by glutamate. This inhibition of NMDA receptor activity has been shown to have neuroprotective effects, particularly in conditions where excessive glutamate release can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate and other excitatory neurotransmitters, increasing the release of inhibitory neurotransmitters such as GABA, and reducing the production of reactive oxygen species that can contribute to neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has several advantages as a research tool, including its selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its relatively low potency and poor solubility, which can make it difficult to achieve consistent results.
Orientations Futures
Future research on Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate could focus on developing more potent and soluble analogues of the compound, as well as exploring its potential therapeutic applications in other neurological conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the long-term effects of Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate treatment on neuronal function and behavior.
Méthodes De Synthèse
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate can be synthesized using a variety of methods, including the reaction of ethyl cyanoacetate with 2-(dimethylamino)acetyl chloride, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride. Another method involves the reaction of ethyl cyanoacetate with 2-(dimethylamino)ethyl acrylate, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been shown to have neuroprotective effects in animal models of these conditions, and has been suggested as a potential treatment option for human patients.
Propriétés
Numéro CAS |
172753-43-4 |
|---|---|
Nom du produit |
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate |
Formule moléculaire |
C17H17N3O3 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-[2-(dimethylamino)-4-oxo-1H-quinolin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C17H17N3O3/c1-4-23-17(22)11(10-18)9-13-15(21)12-7-5-6-8-14(12)19-16(13)20(2)3/h5-9H,4H2,1-3H3,(H,19,21)/b11-9+ |
Clé InChI |
LELZHSKGSCXPML-PKNBQFBNSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=C(NC2=CC=CC=C2C1=O)N(C)C)/C#N |
SMILES |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
SMILES canonique |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
Synonymes |
ethyl (E)-2-cyano-3-(2-dimethylamino-4-oxo-1H-quinolin-3-yl)prop-2-eno ate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



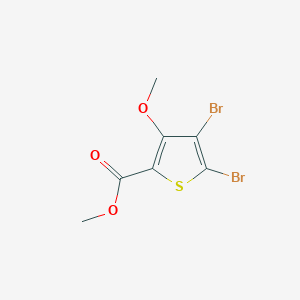
![Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B62764.png)
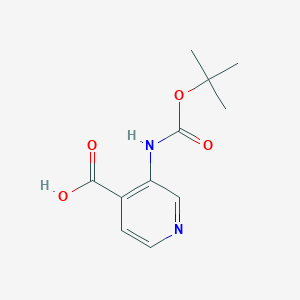


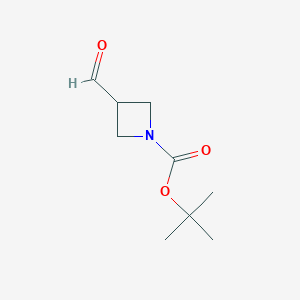
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)


